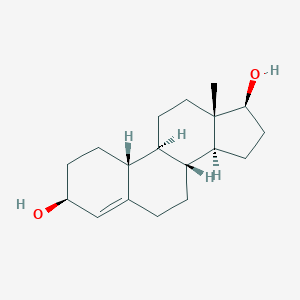

Bolandiol

概要

説明

準備方法

合成経路と反応条件

ボランジオールの合成は、通常、19-ノルアンドロステネジオンの還元を伴います。 この還元は、制御された条件下で、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどのさまざまな還元剤を用いて達成できます .

工業的製造方法

化学反応の分析

反応の種類

ボランジオールは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ボランジオールは酸化されて19-ノルアンドロステネジオンを生成することができます。

還元: 19-ノルアンドロスタン誘導体を生成するように還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、三酸化クロムや過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムが頻繁に使用されます。

生成される主な生成物

酸化: 19-ノルアンドロステネジオン

還元: 19-ノルアンドロスタン誘導体

科学研究への応用

ボランジオールは、以下を含むさまざまな科学研究に応用されています。

化学: 他のステロイドの合成における前駆体として。

生物学: 細胞プロセスやホルモン調節に対する影響を研究しています。

医学: 医療目的での使用は承認されていませんが、潜在的な治療用途を調査しています。

科学的研究の応用

Muscle Wasting Disorders

Bolandiol has been investigated for its potential in treating muscle wasting conditions such as cachexia associated with chronic diseases. Its ability to increase lean body mass makes it a candidate for clinical applications aimed at improving physical function in affected populations .

Bone Health

Research indicates that this compound can enhance bone mineral density, making it relevant for osteoporosis treatment. The anabolic effects on bone tissue suggest its utility in maintaining skeletal health, particularly in populations at risk of bone density loss, such as postmenopausal women or elderly men .

Male Contraceptive

Due to its tissue-selective properties and ability to suppress endogenous testosterone production, this compound is being explored as a potential male contraceptive. Its profile allows for the inhibition of sperm production while minimizing side effects related to prostate stimulation .

Case Study 1: Anabolic Effects in Castrated Rats

A study involving castrated male rats demonstrated that long-term administration of this compound prevented the loss of lean body mass and bone mineral density while inhibiting gonadotropin secretion. The results indicated that this compound could serve as a "prostate-sparing" androgen due to its limited stimulation of sex accessory glands compared to testosterone .

Case Study 2: Impact on Tendon Properties

Another investigation evaluated the biomechanical properties of Achilles tendons in rats treated with anabolic steroids, including this compound. The findings revealed that while anabolic steroids can promote muscle growth, they may adversely affect tendon strength and integrity when combined with exercise .

Comparative Data Table

作用機序

ボランジオールは、複数の経路を通じてその効果を発揮します。

アンドロゲン活性: アンドロゲン受容体に結合し、筋肉の成長と発達を刺激します。

エストロゲン活性: エストロゲン受容体に結合することもでき、さまざまな生理学的プロセスに影響を与えます。

プロゲステロン活性: プロゲステロン受容体と相互作用し、生殖機能に影響を与えます

類似化合物との比較

ボランジオールは、以下のような他の類似化合物と比較されます。

- 4-アンドロステネジオール

- 19-ノル-5-アンドロステネジオール

- 19-ノル-5-アンドロステネジオン

- ボランジオン (19-ノル-4-アンドロステネジオン)

- ボレノール (17α-エチル-19-ノル-5-アンドロステノール)

ユニークさ

ボランジオールは、これらの化合物の中で、アンドロゲン様作用、エストロゲン様作用、プロゲステロン様作用を併せ持つため、他のアナボリックステロイドでは一般的ではないユニークな存在です .

生物活性

Bolandiol, or 19-Nortestosterone-3β,17β-Diol, is a synthetic anabolic steroid that has garnered attention for its unique biological activities, particularly in promoting lean body mass and bone mineral density without significantly stimulating sex accessory glands. This article provides a comprehensive overview of this compound's biological activity, including its mechanism of action, tissue selectivity, and potential clinical applications.

This compound functions primarily as an androgenic compound, exhibiting varying affinities for androgen receptors (AR), progestin receptors (PR), and estrogen receptors (ER). Research indicates that this compound binds with lower affinity to the recombinant rat AR compared to testosterone (T), dihydrotestosterone (DHT), and 19-nortestosterone (19-NT), demonstrating only 4-9% of T's potency in transcription assays mediated by AR. Its activity through PR and ER is similarly reduced, being only 1% as potent as progesterone and 3% to 1% as potent as estradiol through ERα and ERβ, respectively .

Tissue Selectivity

This compound exhibits notable tissue selectivity in vivo. In studies involving castrate male rats, this compound effectively stimulated the growth of the levator ani muscle comparable to T but did not significantly affect the weights of the ventral prostate or seminal vesicles. This selective action suggests that this compound may serve as a "prostate-sparing" androgen, making it a candidate for male contraceptive development .

Comparative Efficacy

In terms of maintaining bone mineral density (BMD) and lean body mass, this compound has shown efficacy similar to that of DHT and 19-NT. Long-term administration in animal models prevented the loss of lean body mass and BMD associated with castration. However, this compound's effectiveness in maintaining cortical bone density was approximately half that of DHT .

Case Studies and Research Findings

Several studies have explored this compound's effects across different biological systems:

- Anabolic Effects : In castrate rats treated with this compound, significant increases in muscle weight were observed without the adverse stimulation of prostate tissue. This finding supports this compound's potential use in therapies aimed at muscle wasting conditions .

- Bone Health : this compound treatment resulted in increased BMD and improved microstructural parameters of bone compared to untreated controls. Specifically, it maintained bone volume/tissue volume ratios effectively, although it was less potent than DHT in some aspects .

- Metabolism : The metabolic conversion of this compound to more potent steroids like 19-NT may contribute to its anabolic effects. Studies indicate that increased urinary metabolites of 19-NT can be detected following oral administration of this compound, suggesting that its anabolic activity may be partly due to this conversion .

Summary Table: Biological Activity of this compound

| Parameter | This compound | Testosterone | Dihydrotestosterone | 19-Nortestosterone |

|---|---|---|---|---|

| Binding Affinity (AR) | Low (4-9% potency) | High | High | High |

| Effect on Levator Ani Muscle | Significant | Significant | Significant | Significant |

| Effect on Prostate Weight | Minimal | Significant | Significant | Significant |

| Effect on BMD | Moderate | High | High | High |

| Conversion to Active Metabolites | Yes | Yes | Yes | Yes |

特性

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13-,14+,15+,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXKUJNZWYTFJN-XFUVECHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@H](CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041027 | |

| Record name | Bolandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19793-20-5 | |

| Record name | Bolandiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19793-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bolandiol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019793205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bolandiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bolandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOLANDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49SD6G16U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。